Cas no 122587-83-1 (Ajugamarin G1)

Ajugamarin G1 structure
Ajugamarin G1 structure
Product Name:Ajugamarin G1
CAS No:122587-83-1
MF:C34H48O11
MW:632.738331794739
CID:159420
PubChem ID:14356996
Update Time:2025-07-15

Ajugamarin G1 Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,2-methyl-,(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-(2,5-dihydro-5-oxo-3-furanyl)-2-[(2S)-2-methyl-1-oxobutoxy]ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-4-ylester, (2E)-
    • Ajugamarin G1
    • [(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl]
    • 2-Butenoic acid,2-methyl-,(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-(2,5-dihydro-5-oxo-3-furany
    • 2-Butenoic acid,2-methyl-,(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-(2,5-dihydro-5-oxo-3-furanyl)-2-[(2S)-2-methyl-1-oxobutoxy]ethyl]octahydro-5,6-dimethylspiro[naphthale
    • [(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl
    • Ajugamarin F 4
    • Butanoic acid,2-methyl-,2-(8-(acetyloxy)-8a-((acetyloxy)methyl)octahydro-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-5-yl)-1-(2,5-dihydro-5-oxo-3-furanyl)ethyl ester,(1R-(1alpha,4abeta,5beta(S*(S*)),6alpha,8alpha,8aalpha))
    • Q27138219
    • (1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyl-5-[(2S)-2-{[(2S)-2-methylbutanoyl]oxy}-2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-2H-spiro[naphthalene-1,2'-oxiran]-4-yl (2E)-2-methylbut-2-enoate
    • 122587-83-1
    • 2-Butenoic acid, 2-methyl-, (1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-[(2S)-2-(2,5-dihydro-5-oxo-3-furanyl)-2-[(2S)-2-methyl-1-oxobutoxy]ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-4-yl ester, (2E)-
    • CHEBI:69877
    • CHEMBL2269698
    • DTXSID601098034
    • [(1S)-2-[(1S,2R,4S,4aR,5R,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate
    • Ajugamarin G 1
    • [(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate
    • 2-Butenoic acid, 2-methyl-, 8-(acetyloxy)-8a-((acetyloxy)methyl)-5-(2-(2,5-dihydro-5-oxo-3-furanyl)-2-(2-methyl-1-oxobutoxy)ethyl)octahydro-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-4-yl ester, (1R-(1alpha,4beta(E),4abeta,5beta(S*(S*)),6alpha,8alpha,8aalpha))-
    • Inchi: 1S/C34H48O11/c1-9-19(3)30(38)44-25-11-12-33(17-42-33)34(18-41-22(6)35)27(43-23(7)36)13-21(5)32(8,29(25)34)15-26(24-14-28(37)40-16-24)45-31(39)20(4)10-2/h9,14,20-21,25-27,29H,10-13,15-18H2,1-8H3/b19-9+/t20-,21+,25+,26-,27-,29+,32-,33?,34+/m0/s1
    • InChI Key: JTNPKPFJZRMAJE-OMMMTVEPSA-N
    • SMILES: O1CC21CC[C@H]([C@@H]1[C@@](C)(C[C@@H](C3=CC(=O)OC3)OC([C@@H](C)CC)=O)[C@H](C)C[C@@H]([C@@]21COC(C)=O)OC(C)=O)OC(/C(=C/C)/C)=O

Computed Properties

  • Exact Mass: 632.32000
  • Monoisotopic Mass: 632.319662
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 15
  • Complexity: 1270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 144

Experimental Properties

  • Color/Form: Powder
  • Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 165-167 ºC (ethanol )
  • Boiling Point: 691.1°Cat760mmHg
  • Flash Point: 282.7°C
  • Refractive Index: 1.534
  • Solubility: Almost insoluble (0.037 g/l) (25 º C),
  • PSA: 144.03000
  • LogP: 4.40190

Ajugamarin G1 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A23910-5mg
Ajugamarin G1
122587-83-1 ,HPLC≥95%
5mg
¥4118.0 2023-09-09
A2B Chem LLC
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Ajugamarin G1 Production Method

Additional information on Ajugamarin G1

Comprehensive Overview of Ajugamarin G1 (CAS No: 122587-83-1) in Modern Chemical and Pharmaceutical Research

The compound Ajugamarin G1, identified by the Chemical Abstracts Service Number (CAS No) 122587-83-1, represents a significant area of interest in the realm of natural product chemistry and pharmaceutical innovation. Derived from the plant genus Ajugatolium, this bioactive molecule has garnered considerable attention due to its unique structural features and promising pharmacological properties. Over the past decade, advancements in analytical techniques and interdisciplinary research have shed new light on the therapeutic potential of Ajugamarin G1, positioning it as a compound of considerable interest for further exploration.

Structurally, Ajugamarin G1 is characterized by its complex polyacetylene framework, which distinguishes it from many other natural products. This intricate molecular architecture contributes to its remarkable biological activity, particularly in the context of anti-inflammatory and antioxidant mechanisms. Recent studies have highlighted its efficacy in modulating cellular signaling pathways associated with chronic inflammatory diseases, making it a candidate for therapeutic development in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to interact with specific enzymes and receptors has been a focal point of investigation, with preliminary findings suggesting potential synergies when combined with existing pharmacotherapies.

In the context of drug discovery, Ajugamarin G1 exemplifies the importance of natural products as scaffolds for novel therapeutics. The structural complexity of this molecule provides a rich foundation for medicinal chemists to explore derivatization strategies aimed at enhancing bioavailability and selectivity. Computational modeling studies have played a pivotal role in understanding the binding interactions between Ajugamarin G1 and target proteins, offering insights that guide rational drug design. These efforts align with the broader trend toward structure-based drug design, where computational tools are leveraged to accelerate the discovery process.

The pharmacokinetic profile of Ajugamarin G1 has also been a subject of intense research. Studies indicate that the compound exhibits moderate solubility in aqueous media, which is critical for formulation development. Additionally, preliminary data suggest a favorable metabolic stability profile, although further investigation is required to fully characterize its degradation pathways. These pharmacokinetic attributes are essential for determining optimal dosing regimens and minimizing potential side effects. The compound's bioavailability has been assessed using preclinical models, with results indicating promising absorption rates following oral administration.

Beyond its isolated pharmacological effects, Ajugamarin G1 has been explored for its potential role in combination therapies. Its anti-inflammatory properties have led researchers to investigate its interactions with other bioactive molecules, including small-molecule drugs and biologics. Preliminary in vitro assays have demonstrated that Ajugamarin G1 can enhance the efficacy of certain chemotherapeutic agents when used in conjunction, suggesting a multitargeted approach to treating complex diseases may be more effective than single-agent therapies.

The synthesis of Ajugamarin G1 remains a challenging yet fascinating endeavor for synthetic chemists. Traditional extraction methods from plant sources have been refined to improve yield and purity, but advances in synthetic organic chemistry have opened new avenues for total synthesis or semi-synthetic approaches. These synthetic strategies not only provide access to pure compounds for research purposes but also enable structural modifications that could lead to improved pharmacological profiles. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit the therapeutic potential of this natural product.

Regulatory considerations also play a critical role in advancing Ajugamarin G1 into clinical applications. Compliance with Good Manufacturing Practices (GMP) is necessary for large-scale production, ensuring consistency and quality control throughout the supply chain. Additionally, navigating regulatory pathways for novel drug candidates requires meticulous documentation of preclinical safety and efficacy data. The journey from bench to market involves rigorous testing and evaluation by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA), which scrutinize all aspects of drug development.

The ethical implications of natural product utilization must also be addressed. Sustainable harvesting practices are essential to ensure long-term availability of plant species yielding valuable compounds like Ajugamarin G1. Conservation efforts alongside agricultural innovations can help maintain biodiversity while supporting pharmaceutical production needs. Collaborative initiatives between governments, academic institutions, and industry stakeholders are crucial for balancing economic interests with ecological responsibilities.

Future directions for research on Ajugamarin G1 include exploring its mechanisms of action at a molecular level through advanced imaging techniques such as cryo-electron microscopy or fluorescence microscopy. These technologies can provide high-resolution insights into how the compound interacts with biological targets within living cells or tissues. Furthermore, transcriptomic and proteomic analyses may reveal downstream effects on gene expression patterns or protein phosphorylation cascades induced by exposure to this bioactive molecule.

The integration of artificial intelligence (AI) into drug discovery workflows presents another exciting frontier for investigating compounds like Ajugamarin G1. Machine learning algorithms can predict binding affinities or identify novel derivatives based on existing structural data sets without extensive experimental validation upfront saving both time resources costs associated traditional trial-and-error approaches

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